molecular formula C20H27N5O5 B560179 Maléate de tegasérod CAS No. 189188-57-6

Maléate de tegasérod

Numéro de catalogue: B560179
Numéro CAS: 189188-57-6
Poids moléculaire: 417.5 g/mol
Clé InChI: CPDDZSSEAVLMRY-QPRIGUFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tegaserod maleate is a medication used to treat irritable bowel syndrome with constipation (IBS-C) in women less than 65 years of age . It increases the movement of stools (bowel movement) through the bowels and also decreases pain and discomfort in the stomach area, bloating, and constipation . Tegaserod maleate is a selective serotonin 5HT4-receptor partial agonist .


Molecular Structure Analysis

Tegaserod maleate is chemically designated as 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate . Its empirical formula is C16H23N5O·C4H4O4 . The molecular weight is 417.47 .


Physical And Chemical Properties Analysis

Tegaserod maleate is a white to off-white crystalline powder and is slightly soluble in ethanol and very slightly soluble in water . Each 1.385 mg of tegaserod as the maleate is equivalent to 1 mg of tegaserod . The molecular weight of Tegaserod maleate is 417.46 .

Relevant Papers

There are several relevant papers on Tegaserod maleate. One study found that Tegaserod maleate suppresses the growth of gastric cancer in vivo and in vitro by targeting MEK1/2 . Another paper discusses the safety and tolerability of Tegaserod in the management of irritable bowel syndrome .

Applications De Recherche Scientifique

Agent anti-glioblastome

Le maléate de tegasérod a été étudié pour ses effets en tant qu'agent anti-glioblastome. La recherche indique qu'il pourrait avoir des effets cytotoxiques sur les astrocytes humains, ce qui est pertinent pour les stratégies de traitement du glioblastome .

Chimioprévention du cancer gastrique

Des études ont montré que le this compound peut inhiber de manière significative la prolifération des cellules cancéreuses gastriques in vitro et in vivo. Il le fait en inhibant MEK1/2, ce qui fournit un support théorique pour son application dans la chimioprévention du cancer gastrique .

Inhibition du carcinome épidermoïde de l'œsophage (ESCC)

Le this compound s'est avéré inhiber la prolifération de l'ESCC à la fois in vitro et in vivo. L'analyse protéomique a révélé qu'il supprime la voie de signalisation des peroxysomes, ce qui entraîne une régulation négative de molécules clés telles que la protéine 11B de la membrane des peroxysomes (PEX11B) et la protéine 13 de la membrane des peroxysomes (PEX13) .

Mécanisme D'action

Target of Action

Tegaserod maleate primarily targets the serotonin-4 (5-HT4) receptors . These receptors are found in smooth muscle cells and in the gastrointestinal wall . Tegaserod maleate also targets transient receptor potential melastatin subtype 8 (TRPM8) and MEK1/2 .

Mode of Action

Tegaserod maleate acts as an agonist at the 5-HT4 receptors . By binding to these receptors, it triggers the release of further neurotransmitters such as calcitonin gene-related peptide from sensory neurons . This interaction stimulates actions like esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . Tegaserod maleate also binds to MEK1 and MEK2, inhibiting kinase activity and thus suppressing the MEK1/2-ERK1/2 signaling pathway .

Biochemical Pathways

Tegaserod maleate affects several biochemical pathways. It suppresses the MEK1/2-ERK1/2 signaling pathway by binding to MEK1 and MEK2 . This pathway is one of the most important oncogenic drivers of human cancers, including gastric cancer . Tegaserod maleate also suppresses the peroxisome signaling pathway , which plays a critical role in several important processes.

Pharmacokinetics

It’s known that the compound is administered orally

Result of Action

Tegaserod maleate has been found to inhibit the proliferation of gastric cancer cells, bind to MEK1/2, and suppress MEK1/2 kinase activity . It also inhibits the progress of gastric cancer depending on MEK1/2 . Moreover, it has been shown to suppress tumor growth in patient-derived gastric xenograft (PDX) models .

Action Environment

It’s worth noting that the compound was originally approved for the treatment of irritable bowel syndrome with constipation (ibs-c) specifically in women under the age of 65 . This suggests that factors such as patient age and gender may influence the compound’s action and efficacy.

Analyse Biochimique

Biochemical Properties

Tegaserod maleate interacts with serotonin-4 (5-HT4) receptors, acting as an agonist . This interaction facilitates various biochemical reactions, including esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . The compound’s ability to bind and activate these receptors makes it a unique therapeutic agent for conditions like IBS-C .

Cellular Effects

Tegaserod maleate has been found to inhibit the proliferation of various cancer cells, including gastric cancer cells and esophageal squamous cell carcinoma . It achieves this by binding to MEK1/2 and suppressing MEK1/2 kinase activity . This inhibition of the MEK1/2-ERK1/2 signaling pathway leads to a decrease in tumor growth .

Molecular Mechanism

The molecular mechanism of action of tegaserod maleate involves its binding to MEK1 and MEK2, inhibiting their kinase activity and thus suppressing the MEK1/2-ERK1/2 signaling pathway . This results in the inhibition of the proliferation of gastric cancer cells . It’s also been found to suppress the peroxisome signaling pathway, leading to downregulation of key molecules like peroxisome membrane protein 11B (PEX11B) and peroxisome membrane protein 13 (PEX13) .

Temporal Effects in Laboratory Settings

In laboratory settings, tegaserod maleate has been observed to cause a significant time and dose-dependent increase in apoptosis in various cell lines . It also decreases S6 phosphorylation over time .

Dosage Effects in Animal Models

In animal models, specifically in patient-derived gastric xenograft (PDX) models, tegaserod maleate has been shown to suppress tumor growth . The effects of tegaserod maleate were found to be similar to those of trametinib, a clinical MEK1/2 inhibitor, in inhibiting tumor volume and weight .

Metabolic Pathways

Tegaserod maleate is metabolized mainly via two pathways. The first is a presystemic acid catalyzed hydrolysis in the stomach followed by oxidation and conjugation which produces the main metabolite of tegaserod, 5-methoxyindole-3-carboxylic acid glucuronide .

Transport and Distribution

While specific transporters or binding proteins for tegaserod maleate have not been identified, it is known that the drug functions as a motility stimulant, achieving its desired therapeutic effects through activation of the 5-HT4 receptors of the enteric nervous system in the gastrointestinal tract .

Subcellular Localization

The subcellular localization of tegaserod maleate is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that it likely interacts with 5-HT4 receptors located on the cell surface

Propriétés

{ "Design of the Synthesis Pathway": "Tegaserod maleate can be synthesized through a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "3-Methoxybenzoic acid", "2-Aminoethanol", "Thionyl chloride", "Dimethylformamide", "Sodium hydroxide", "Maleic acid", "Methanol", "Ethyl acetate", "Methylene chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 3-Methoxybenzoic acid to 3-Methoxybenzoyl chloride using thionyl chloride in methylene chloride.", "Step 2: Reaction of 3-Methoxybenzoyl chloride with 2-Aminoethanol in the presence of sodium hydroxide in dimethylformamide to form Tegaserod intermediate.", "Step 3: Preparation of Tegaserod maleate salt by reacting Tegaserod intermediate with maleic acid in methanol and ethyl acetate mixture.", "Step 4: Isolation and purification of Tegaserod maleate salt by filtration and recrystallization from water." ] }

Numéro CAS

189188-57-6

Formule moléculaire

C20H27N5O5

Poids moléculaire

417.5 g/mol

Nom IUPAC

(Z)-but-2-enedioic acid;1-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

InChI

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11-;2-1-

Clé InChI

CPDDZSSEAVLMRY-QPRIGUFLSA-N

SMILES isomérique

CCCCCN=C(N)N/N=C\C1=CNC2=C1C=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O

SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

SMILES canonique

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

Apparence

Solid powder

Numéros CAS associés

145158-71-0 (parent)

Synonymes

(E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N'-pentylhydrazinecarboximidamide maleate

Origine du produit

United States
Customer
Q & A

ANone: Tegaserod Maleate acts as a selective serotonin 5-HT4 receptor partial agonist. [, ] This means it binds to the 5-HT4 receptor and partially activates it, leading to a range of downstream effects, primarily in the gastrointestinal tract. []

ANone: Activation of 5-HT4 receptors by Tegaserod Maleate stimulates gastrointestinal motility and secretion. [] This can improve symptoms of constipation by increasing intestinal transit time and promoting bowel movements. [, ]

ANone: Recent research suggests that Tegaserod Maleate can also suppress the MEK1/2 pathway in gastric cancer cells, leading to inhibition of their proliferation. [] Furthermore, it appears to inhibit the peroxisome pathway in esophageal squamous cell carcinoma (ESCC), specifically by downregulating PEX11B and PEX13 proteins, ultimately inhibiting ESCC proliferation. []

ANone: While the exact molecular weight is not provided in the provided abstracts, the molecular formula can be deduced from its structure as C22H28N4O4S • C4H4O4. []

ANone: Yes, several studies utilize various spectroscopic methods to characterize Tegaserod Maleate. These methods include:

  • FTIR (Fourier-transform infrared spectroscopy): Used to differentiate between different crystal forms of Tegaserod Maleate. []
  • Raman Spectroscopy: Also employed in differentiating crystal forms of the compound. []
  • Powder X-ray Diffraction: This technique provides structural information and is used to characterize different crystal forms of Tegaserod Maleate. [, ]
  • Differential Pulse Polarography: This electrochemical method has been used to quantify Tegaserod Maleate after reacting it with hydrogen peroxide. []

ANone: One study recommends storing Tegaserod Maleate tablets in a dry and cold environment for optimal stability. [] Another study found coated Tegaserod Maleate tablets remained stable at 40°C and 75% relative humidity for three months. []

ANone: The provided research focuses on Tegaserod Maleate's pharmaceutical properties, and there is no mention of its catalytic properties or applications in the context of chemical reactions.

ANone: None of the provided research abstracts utilize computational chemistry methods or QSAR modeling for Tegaserod Maleate.

ANone: While the provided research doesn't delve into detailed SAR studies, it's stated that Tegaserod Maleate is structurally similar to serotonin but possesses only one-fifth of its intrinsic activity. [] This suggests that modifications to the structure can impact its potency and potentially its selectivity for different serotonin receptor subtypes.

ANone: Various formulation approaches have been investigated for Tegaserod Maleate, including:

  • Colon-Targeted Delivery Systems: Researchers are developing systems that protect the drug from degradation and release it specifically in the colon. [, , , , , ] These systems often utilize pH-sensitive polymers like Eudragit L100 and S100 or time-dependent release mechanisms using polymers like HPMC. [, , ]
  • Microspheres: Tegaserod Maleate microspheres have been developed using sodium alginate and tamarind seed polysaccharide for controlled release. [, ]
  • Dispersible Tablets: A bioequivalence study evaluated Tegaserod Maleate dispersible tablets in healthy volunteers. []

ANone: Multiple studies have investigated the pharmacokinetics of Tegaserod Maleate:

  • Absorption: Tegaserod Maleate reaches peak plasma concentration (Cmax) approximately 1 hour after oral administration. [, ]
  • Excretion: The elimination half-life (t1/2β) of Tegaserod Maleate ranges from 2.92 to 3.81 hours. []

ANone: Research indicates that within a dosage range of 4-12 mg, both the area under the curve (AUC) and Cmax of Tegaserod Maleate demonstrate good linearity. [] This implies that the drug's exposure increases proportionally with the dose within this range.

ANone: Yes, researchers have used a patient-derived xenograft (PDX) mouse model to demonstrate Tegaserod Maleate's ability to suppress tumor growth in vivo. [, ] This model allows for studying the drug's effects in a setting that more closely mimics human tumor biology.

ANone: The provided research does not mention specific resistance mechanisms to Tegaserod Maleate or its cross-resistance with other compounds.

ANone: While one abstract mentions diarrhea as the most common adverse effect of Tegaserod Maleate, [] this Q&A section focuses on the scientific aspects of the compound and excludes information about drug side effects or contraindications.

ANone: Please refer to the answer provided for question 7 in the "Stability and Formulation" section for information regarding drug delivery and targeting strategies.

ANone: The provided research does not mention any specific biomarkers associated with Tegaserod Maleate treatment response or adverse effects.

ANone: Various analytical methods have been utilized for characterizing and quantifying Tegaserod Maleate:

  • Spectroscopic methods: As previously discussed, FTIR, Raman Spectroscopy, and Powder X-ray Diffraction have been used for structural characterization and differentiation of crystal forms. [, ]
  • Chromatographic techniques:
    • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, is used for quantifying Tegaserod Maleate in various matrices, including bulk drug, tablets, and plasma. [, , , ]
    • Gas Chromatography (GC): This technique, coupled with a flame ionization detector (FID), allows for quantifying residual organic solvents in Tegaserod Maleate samples. []

ANone: The provided research does not contain information regarding the environmental impact or degradation of Tegaserod Maleate.

ANone: Research shows that Tegaserod Nicotinate salt exhibits a six-fold increase in aqueous solubility compared to the marketed Tegaserod Maleate form A (Zelnorm). [] This highlights the impact of salt formation on the compound's solubility, which can be crucial for its bioavailability.

ANone: Yes, several studies investigating different formulations of Tegaserod Maleate, including microcapsules, compressed microcapsules, and modified tablets, include assessments of their in vitro dissolution profiles. [] These studies aim to evaluate how different formulation strategies impact the drug's release from the dosage form.

ANone: The studies employing analytical methods for quantifying Tegaserod Maleate often mention validating these methods. [, , , , ] Validation typically involves assessing the method's:

    ANone: While not explicitly discussed, the development and validation of analytical methods for quantifying Tegaserod Maleate in various matrices, as reported in the research, are essential aspects of quality control and assurance. [, , , , ] These methods ensure the consistency, safety, and efficacy of the drug substance and drug product throughout development, manufacturing, and distribution.

    ANone: The provided research focuses primarily on the pharmacological and pharmaceutical aspects of Tegaserod Maleate and does not provide information related to questions 20 through 26.

    ANone:

    • Drug Approval: Tegaserod Maleate (Zelnorm) was the first selective 5-HT4 receptor partial agonist approved by the FDA for the short-term treatment of irritable bowel syndrome (IBS) in women whose primary bowel symptom is constipation. []
    • Synthesis Improvement: Researchers developed an improved synthesis method for Tegaserod Maleate, making it more efficient for industrial production. []
    • Discovery of New Crystal Forms: Studies identified and characterized different crystalline forms of Tegaserod Maleate, including a monohydrate form, which may have implications for solubility and bioavailability. [, ]
    • Exploration of New Applications: Beyond IBS, recent research has explored the potential of Tegaserod Maleate in treating cancer, highlighting its ability to inhibit the growth of gastric and esophageal cancer cells. [, ]

    ANone: Tegaserod Maleate research benefits from the synergy of various disciplines:

    • Pharmacology: Elucidating the drug's mechanism of action through its interaction with the 5-HT4 receptor and other signaling pathways. [, , , ]
    • Pharmaceutics: Developing various formulations to optimize drug delivery, enhance solubility, and achieve targeted release. [, , , , , , , ]
    • Analytical Chemistry: Developing and validating sensitive and specific methods for the quantification and characterization of Tegaserod Maleate. [, , , , , , ]
    • Oncology: Exploring the drug's anti-proliferative effects on cancer cells, opening new avenues for its potential therapeutic applications. [, ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.